molecular formula C18H14N2O2 B2450128 N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 878728-00-8

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B2450128
CAS RN: 878728-00-8
M. Wt: 290.322
InChI Key: VXWSMQRPXILBFZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as CDMB or BAY 11-7082, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes.

Scientific Research Applications

Antimicrobial Screening

A study by Idrees, Kola, and Siddiqui (2019) explored the synthesis and antimicrobial screening of novel benzofuran-2-carboxamide derivatives, highlighting their potential use in combating pathogenic microorganisms. This research suggests the possibility of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide being effective against various bacterial strains, including E. coli and S. aureus (Idrees, Kola, & Siddiqui, 2019).

Sigma Receptors Selectivity

Marriott et al. (2012) synthesized benzofuran-2-carboxamide ligands, including N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrating high affinity at sigma-1 receptors. This suggests that N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide could potentially have applications in sigma receptor studies and related therapeutic areas (Marriott et al., 2012).

Cyclometallation in Chemical Synthesis

Research by Nonoyama, Nakajima, Mizuno, and Hayashi (1994) focused on the cyclometallation of N,N-dimethylbenzo[b]furan-2-carboxamides, indicating the potential of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in the field of metallated compound synthesis, which is significant in materials science and catalysis (Nonoyama et al., 1994).

Synthesis of Bioactive Chemical Entities

Lavanya, Sribalan, and Padmini (2017) synthesized new benzofuran carboxamide derivatives for developing bioactive chemical entities. This research underlines the role of compounds like N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in creating new compounds with potential antimicrobial and anti-inflammatory properties (Lavanya, Sribalan, & Padmini, 2017).

Anticancer Potential

A study by Choi et al. (2015) on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives highlights their potent cytotoxic activities against various cancer cell lines. This suggests that N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide could be explored for its anticancer potential (Choi et al., 2015).

properties

IUPAC Name

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-16-14(9-11)12(2)17(22-16)18(21)20-15-6-4-3-5-13(15)10-19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSMQRPXILBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

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